

4-Bromo-3-(trifluoromethyl)benzaldehyde IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-3-(trifluoromethyl)benzaldehyde
Cat. No.:	B112505

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-3-(trifluoromethyl)benzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-3-(trifluoromethyl)benzaldehyde** (CAS No. 34328-47-7), a key fluorinated building block in modern synthetic chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthesis protocols. The core of this document focuses on the molecule's unique reactivity, dictated by the interplay of its three functional groups: the aldehyde, the bromo substituent, and the trifluoromethyl group. This guide will explain the causality behind its applications in pharmaceutical and agrochemical research, highlighting its role as a strategic intermediate in the synthesis of complex target molecules. All protocols and data are presented with the aim of providing researchers, scientists, and drug development professionals with actionable, field-proven insights.

Chemical Identity and Physicochemical Properties

4-Bromo-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has gained significant traction as a versatile intermediate.^[1] Its structure is characterized by a benzaldehyde core with a bromine atom at the 4-position and a trifluoromethyl (CF₃) group at the 3-position.

IUPAC Name: **4-Bromo-3-(trifluoromethyl)benzaldehyde**^[2]

Synonyms: 2-Bromo-5-formylbenzotrifluoride, 4-Bromo-alpha,alpha,alpha-trifluoro-m-tolualdehyde[2]

Core Physicochemical Data

The properties of this compound make it suitable for a range of organic transformations. The quantitative data are summarized in the table below for ease of reference.

Property	Value	Source
CAS Number	34328-47-7	[2][3]
Molecular Formula	C ₈ H ₄ BrF ₃ O	[2][3]
Molecular Weight	253.02 g/mol	[2][3]
Appearance	Pale lemon crystalline powder	[2]
Purity	Typically ≥98-99%	[2]
InChI	InChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11,12)/h1-4H	[2]
SMILES	O=Cc1ccc(Br)c(C(F)(F)F)c1	[2]


Synthesis and Characterization

The reliable synthesis of high-purity **4-Bromo-3-(trifluoromethyl)benzaldehyde** is critical for its use in multi-step synthetic campaigns. The most common and scalable laboratory method involves the selective oxidation of the corresponding benzyl alcohol.

Recommended Synthesis Protocol: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

This protocol describes a robust and high-yielding oxidation using manganese dioxide (MnO₂), a mild and effective reagent for converting benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid.

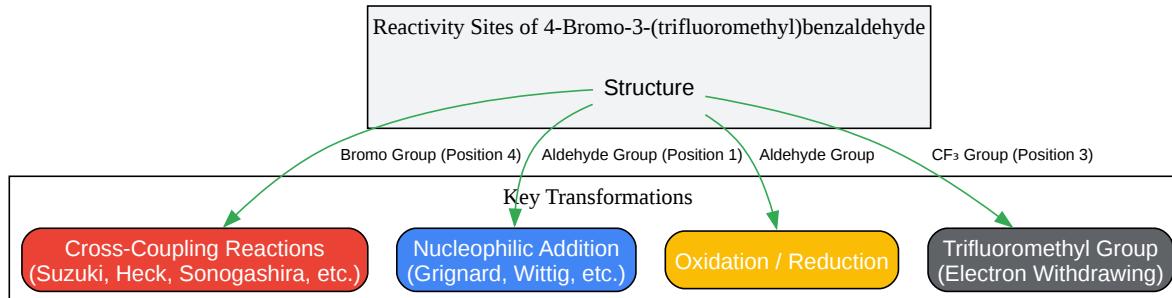
Rationale: Manganese dioxide is a chemoselective oxidizing agent that is particularly effective for allylic and benzylic alcohols. Its heterogeneous nature simplifies the reaction work-up, as the excess reagent and manganese byproducts can be easily removed by filtration. Dichloromethane is an excellent solvent choice due to its inertness and ability to solubilize the starting material while allowing for easy filtration of the solid MnO₂.

[Click to download full resolution via product page](#)

Caption: Oxidation synthesis workflow for **4-Bromo-3-(trifluoromethyl)benzaldehyde**.

Step-by-Step Methodology:[3]

- Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) in dichloromethane (100 mL), add activated manganese dioxide (25.6 g, 294 mmol, approx. 6.2 equiv.).
- Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese dioxide and its byproducts. Wash the Celite® pad with additional dichloromethane (2 x 20 mL) to ensure complete recovery of the product.
- Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purification & Yield: The resulting crude material is typically of high purity. A light yellow solid of **4-Bromo-3-(trifluoromethyl)benzaldehyde** is obtained (10.0 g, 82% yield).[3] Further purification, if necessary, can be achieved by recrystallization or silica gel chromatography.


Spectroscopic Characterization Data

Validation of the final product's identity and purity is paramount. The following data are characteristic of the target compound.[3]

- ^1H NMR (300 MHz, CDCl_3): δ 10.05 (s, 1H, -CHO), 8.19 (s, 1H, Ar-H), 7.94-7.88 (m, 2H, Ar-H).
- IR (Thin Film): 1704 cm^{-1} (C=O stretch, aldehyde), 1123 cm^{-1} (C-F stretch).[3]
- Electron Impact Mass Spectrometry (EIMS): m/z 252/254 ($[\text{M}]^+$, isotopic pattern for Br).

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Bromo-3-(trifluoromethyl)benzaldehyde** is derived from the distinct reactivity of its three key functional regions.[1] This multi-functionality allows for orthogonal chemical modifications, making it a highly strategic building block.

[Click to download full resolution via product page](#)

Caption: Key reactivity sites and associated transformations of the title compound.

Pillar 1: The Bromo Group - A Handle for Cross-Coupling The bromine atom at the 4-position is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[1] This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.[4] Its utility in reactions such as Suzuki, Heck, Stille,

Sonogashira, and Buchwald-Hartwig aminations allows for the introduction of diverse aryl, vinyl, alkynyl, or amino groups.[\[1\]](#)

Pillar 2: The Aldehyde Group - A Versatile Electrophile The aldehyde functionality is a highly reactive electrophilic site. It readily undergoes:

- Nucleophilic Addition: Reactions with Grignard reagents or organolithiums to form secondary alcohols.
- Reductive Amination: To introduce substituted amine functionalities.
- Wittig Reaction: To form alkenes.
- Oxidation: To the corresponding carboxylic acid, 4-Bromo-3-(trifluoromethyl)benzoic acid, which is also a valuable synthetic intermediate.[\[5\]](#)
- Reduction: To the corresponding benzyl alcohol.

Pillar 3: The Trifluoromethyl Group - A Bioisostere and Electronic Modulator The CF_3 group at the 3-position is a strong electron-withdrawing moiety.[\[1\]](#) Its presence significantly impacts the molecule's properties:

- Electronic Effects: It increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[\[6\]](#)[\[7\]](#)
- Pharmacokinetic Properties: In drug development, the CF_3 group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. It often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Applications in Research and Development

The unique combination of functional groups makes **4-Bromo-3-(trifluoromethyl)benzaldehyde** a valuable intermediate in several key sectors.[\[1\]](#)

- Pharmaceuticals: It serves as a foundational building block for Active Pharmaceutical Ingredients (APIs). The trifluoromethyl group can confer desirable pharmacokinetic

properties, while the bromo group allows for late-stage diversification of molecular scaffolds to explore structure-activity relationships (SAR).[\[1\]](#)[\[5\]](#)

- Agrochemicals: In the development of new herbicides, insecticides, and fungicides, the CF_3 group is known to enhance biological activity and metabolic stability, leading to more potent and persistent products.[\[1\]](#)
- Materials Science: It can be used in the synthesis of novel functional materials, such as specialized polymers, where the fluorine content can bestow enhanced thermal stability and specific electronic properties.[\[5\]](#)

Safety and Handling

As a reactive chemical intermediate, proper handling of **4-Bromo-3-(trifluoromethyl)benzaldehyde** is essential. The following information is derived from its Safety Data Sheet (SDS).[\[9\]](#)

GHS Hazard Classification:[\[9\]](#)

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.
- Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.
- Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[9\]](#)
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[9\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[9\]](#)

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
- P271: Use only outdoors or in a well-ventilated area.[9]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

4-Bromo-3-(trifluoromethyl)benzaldehyde is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity at three distinct points on the molecule provides chemists with a versatile platform for constructing complex and high-value molecules. The insights and protocols provided in this guide are intended to empower researchers to leverage the full synthetic potential of this powerful building block in their pharmaceutical, agrochemical, and material science endeavors.

References

- 4'-Bromo-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde - PubChem. (2023, May 10). National Center for Biotechnology Information.
- Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.).
- 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem. (n.d.). National Center for Biotechnology Information.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- 4-(Trifluoromethyl)benzaldehyde - Wikipedia. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. 4-Bromo-3-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbino.com [nbino.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [4-Bromo-3-(trifluoromethyl)benzaldehyde IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112505#4-bromo-3-trifluoromethyl-benzaldehyde-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com